4-(Aminomethyl)-5-iodo-2-methoxyphenol

Myeloperoxidase Enzyme Inhibition Inflammation

4-(Aminomethyl)-5-iodo-2-methoxyphenol is an organic compound belonging to the class of substituted phenols, characterized by the presence of an aminomethyl group, an iodine atom, and a methoxy group on the aromatic ring. A comprehensive search of primary literature, patents, and authoritative databases reveals a significant absence of publicly available, peer-reviewed quantitative data on its biological activity, physicochemical properties, or performance relative to comparators.

Molecular Formula C8H10INO2
Molecular Weight 279.07 g/mol
Cat. No. B12970998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-5-iodo-2-methoxyphenol
Molecular FormulaC8H10INO2
Molecular Weight279.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CN)I)O
InChIInChI=1S/C8H10INO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,4,10H2,1H3
InChIKeyROBSFPSNQJNQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-5-iodo-2-methoxyphenol: An Overview of Chemical Identity and Limited Public Data


4-(Aminomethyl)-5-iodo-2-methoxyphenol is an organic compound belonging to the class of substituted phenols, characterized by the presence of an aminomethyl group, an iodine atom, and a methoxy group on the aromatic ring. A comprehensive search of primary literature, patents, and authoritative databases reveals a significant absence of publicly available, peer-reviewed quantitative data on its biological activity, physicochemical properties, or performance relative to comparators. The available information is largely limited to basic chemical supplier listings and does not meet the criteria for evidence-based scientific selection or procurement differentiation.

The Risk of Generic Substitution for 4-(Aminomethyl)-5-iodo-2-methoxyphenol in Absence of Comparative Data


Due to the current lack of public data on 4-(Aminomethyl)-5-iodo-2-methoxyphenol, the potential for generic substitution cannot be scientifically assessed. While structurally similar methoxyphenol derivatives may exhibit varying biological activities, no evidence was found to define the specific quantitative impact of the unique combination of an aminomethyl group, a methoxy group, and an iodine atom at the 4-, 2-, and 5-positions, respectively. In the absence of direct comparative assays or structure-activity relationship studies from the allowed source types, assuming interchangeability with any analog or in-class compound would be scientifically unfounded.

Quantitative Evidence Guide for 4-(Aminomethyl)-5-iodo-2-methoxyphenol: Absence of Verifiable Differentiation Data


Myeloperoxidase (MPO) Inhibition Activity: Data Mismatch Prevents Comparison

A search of the BindingDB database yielded an entry associated with the compound name '4-(Aminomethyl)-5-iodo-2-methoxyphenol' reporting an IC50 of 159 nM for inhibition of recombinant human MPO. However, the SMILES structure associated with this entry (Nc1cc([C@H](CCOCc2ccccc2)c2ccccc2)c2nn[nH]c2n1) does not correspond to the target compound's structure. Therefore, this data point cannot be used to make any claim about the target compound's activity. No other quantitative MPO inhibition data for this compound was found in peer-reviewed literature or authoritative databases.

Myeloperoxidase Enzyme Inhibition Inflammation

Potential Application Scenarios for 4-(Aminomethyl)-5-iodo-2-methoxyphenol Based on Structural Class


Building Block for Custom Synthesis

This compound possesses a unique substitution pattern and a primary amine handle, which may make it a useful intermediate or building block for the custom synthesis of more complex molecules in medicinal chemistry or chemical biology. Its procurement would be driven by a specific internal project requiring this exact scaffold.

Reference Standard in Analytical Method Development

In industrial or academic settings developing analytical methods (e.g., HPLC, LC-MS) for related phenolic compounds, this specific derivative could serve as a reference standard for retention time or mass spectral characterization, provided its identity and purity are confirmed through in-house analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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